![molecular formula C19H17NO B3173343 4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine CAS No. 946785-05-3](/img/structure/B3173343.png)

4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine

Übersicht

Beschreibung

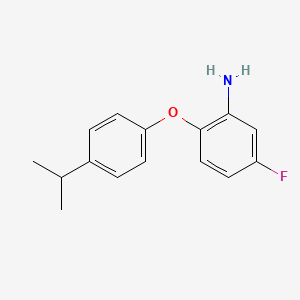

4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine (4-BPM) is an amine compound used in scientific research that has a wide range of applications. It is a versatile compound that can be used in a variety of experiments and studies, and has been studied extensively in the fields of biochemistry, physiology, and pharmacology. 4-BPM is a relatively new compound, and its potential uses are still being explored. We will also explore potential future directions for the use of 4-BPM in research.

Wissenschaftliche Forschungsanwendungen

Covalent Organic Frameworks (COFs)

The compound can be used as a building block in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized by their inherent porosity originating from their well-ordered nanopores which are designable, tunable, and modifiable through pore engineering .

Hierarchical Porosity

The compound can be used to create hierarchical porosity in COFs . This is a new branch of 2D COFs that possess multiple-pore skeletons and thus exhibit hierarchical porosity .

Aggregation-Induced Emission (AIE)

The compound can be used in the fabrication of dual-pore COFs with kgm topology (NUS-30 and NUS-32) by its condensation with hydrazine or 1,4-diaminobenzene . This process exploits a building block containing an aggregation-induced emission (AIE) rotor-active tetraphenylethylene (TPE) moiety .

Construction of Multinuclear Complexes

The compound can be used as a scaffold for the construction of multinuclear complexes . These complexes are of great interest due to their luminescent properties, especially aggregation-induced luminescence .

Metal and Covalent Organic Frameworks

The compound can be used in the synthesis of metal and covalent organic frameworks . These frameworks can be used for various applications such as catalysis, gas storage, and drug delivery .

Energy Storage

The compound can be used in energy storage applications . Due to the presence of a triphenylamine core, this scaffold has an inherent redox center, which may be interesting for energy storage and other electrochemical applications .

Wirkmechanismus

Target of Action

Similar biphenyl and dibenzofuran derivatives have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .

Mode of Action

It’s worth noting that certain biphenyl derivatives have been found to act as positive allosteric modulators of the human dopamine d1 receptor . They increase the dopamine maximal effect in a dose-dependent manner in human and mouse D1 receptors .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect .

Result of Action

Certain biphenyl derivatives have shown potent inhibitory activities against methicillin-resistant staphylococcus aureus and multidrug-resistant enterococcus faecalis .

Eigenschaften

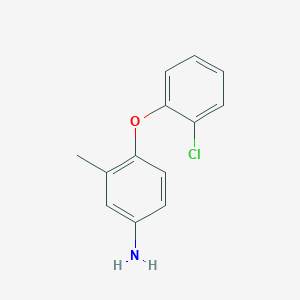

IUPAC Name |

3-methyl-4-(2-phenylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-14-13-16(20)11-12-18(14)21-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEWDYIQYPGKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601245190 | |

| Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([1,1'-Biphenyl]-2-yloxy)-3-methylphenylamine | |

CAS RN |

946785-05-3 | |

| Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946785-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-([1,1′-Biphenyl]-2-yloxy)-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

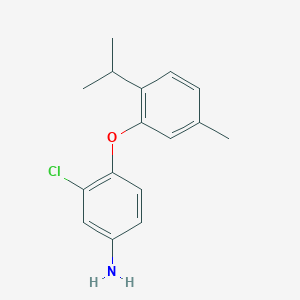

![4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine](/img/structure/B3173298.png)

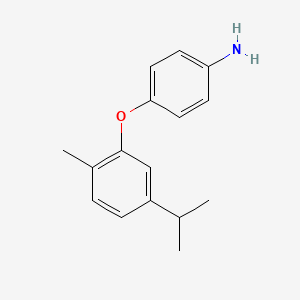

![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3173317.png)

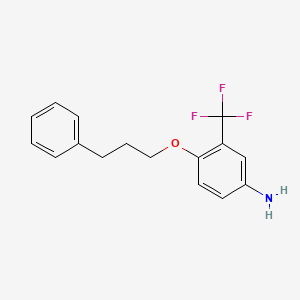

![[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3173321.png)

![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine](/img/structure/B3173330.png)